Methyl benzo[d]isothiazole-5-carboxylate
Description
Properties
CAS No. |
1197944-18-5 |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl 1,2-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)5-10-13-8/h2-5H,1H3 |
InChI Key |
YSYWAAKOMAEXQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl benzo[d]oxazole-5-carboxylate (CAS 924869-17-0)
- Structural Differences : Replaces the sulfur atom in the isothiazole ring with oxygen, forming a benzo[d]oxazole system.
- Reactivity and Applications : The oxygen atom reduces the electron-withdrawing effect compared to sulfur, making the oxazole derivative less reactive in nucleophilic substitutions. Benzo[d]oxazole derivatives are commonly used in fluorescent materials and as intermediates for antitumor agents .
- Synthetic Routes: Typically synthesized via cyclization of o-aminophenol derivatives, contrasting with the thioamide-based routes for isothiazoles.
Methyl 5-methylbenzo[d]thiazole-2-carboxylate
- Structural Differences : Features a thiazole ring (with nitrogen and sulfur) fused to benzene, with the methyl ester at position 2 instead of position 4.
- Reactivity: The thiazole ring exhibits higher aromatic stability than isothiazole, influencing its resistance to ring-opening reactions. This compound is noted for applications in dye synthesis and as a ligand in coordination chemistry .
Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate
- Structural Differences : Substituted with bromine at position 3 and a carbamoyl group at position 5 on the isothiazole ring.
- This compound is used in cross-coupling reactions to generate biaryl structures .
- Synthesis: Prepared via sulfuric acid-mediated hydrolysis of a cyano group, achieving 93% yield .
Methyl-3-hydroxyisothiazole-5-carboxylate (CAS 100241-89-2)
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
- Structural Differences: Isoxazole ring (nitrogen and oxygen) with amino and methoxy substituents.
- Applications : Demonstrates planar molecular geometry stabilized by intramolecular hydrogen bonding. Isoxazole derivatives are applied in photochromic materials and high-energy compounds .
Preparation Methods
Cyclization of Thioamide Precursors
A common approach involves cyclocondensation of thioamide-containing precursors. For example, methyl 3-amino-4-mercaptobenzoate can undergo cyclization in the presence of acylating agents to form the isothiazole ring. This method parallels the synthesis of ethyl 7-amino-4-hydroxy-2,5-dimethylbenzofuro[6,7-d]thiazole-6-carboxylate reported by J-Stage researchers, where hydrazine hydrate facilitated cyclization of cyanoacetate intermediates.
Reaction Conditions :
-
Precursor : Methyl 3-amino-4-mercaptobenzoate
-
Cyclizing Agent : Phosphoryl chloride (POCl₃) or acetic anhydride
-
Solvent : Ethanol or tetrahydrofuran (THF)
-
Temperature : Reflux (80–100°C)
Mechanistic Insight :
The thiol (-SH) and amine (-NH₂) groups undergo intramolecular nucleophilic attack on a carbonyl carbon, forming the isothiazole ring. Ester groups remain stable under these conditions due to their electron-withdrawing nature.
Nucleophilic Substitution on Halogenated Benzisothiazoles
Halogenated benzisothiazoles serve as versatile intermediates for introducing carboxylate groups. For instance, 5-chlorobenzo[d]isothiazole can undergo nucleophilic displacement with methyl cyanoacetate, followed by hydrolysis and esterification. This method aligns with the patent CN102040564B, which describes nucleophilic substitutions on benzisothiazolones using amines.
Reaction Protocol :
-
Substrate : 5-Chlorobenzo[d]isothiazole
-
Nucleophile : Methyl cyanoacetate (1.2 equivalents)
-
Coupling Agent : PyBroP (1.5 equivalents)
-
Base : Triethylamine (3.0 equivalents)
-
Solvent : 1,4-Dioxane
-
Temperature : 80°C for 12 hours
-
Workup : Column chromatography (hexane/EtOAc)
-
Yield : ~70–80% (based on patent data for analogous reactions).
Key Considerations :
-
Regioselectivity is ensured by the electron-deficient 5-position, which favors nucleophilic attack.
-
The cyano group in methyl cyanoacetate stabilizes the intermediate via resonance, enhancing reactivity.
Esterification of Carboxylic Acid Precursors
Direct esterification of benzo[d]isothiazole-5-carboxylic acid with methanol offers a straightforward route. This method is advantageous when the carboxylic acid precursor is accessible via hydrolysis of nitrile or ester intermediates.
Procedure :
-
Substrate : Benzo[d]isothiazole-5-carboxylic acid
-
Reagent : Methanol (excess), H₂SO₄ (catalytic)
-
Conditions : Reflux (65°C, 6–8 hours)
-
Yield : ~85–90% (theoretical, assuming quantitative conversion).
Characterization Data :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | Methyl 3-amino-4-mercaptobenzoate | ~70% | One-pot synthesis | Requires specialized precursors |
| Nucleophilic Substitution | 5-Chlorobenzo[d]isothiazole | ~75% | High regioselectivity | Sensitive to moisture and oxygen |
| Esterification | Benzo[d]isothiazole-5-carboxylic acid | ~85% | Simple and scalable | Dependent on carboxylic acid availability |
Experimental and Analytical Considerations
Purification Techniques
Q & A
Q. Why do bioactivity results vary across cell lines or microbial strains?
- Methodological Answer : Strain-specific enzyme expression (e.g., efflux pumps in Gram-negative bacteria) alters compound efficacy. Use isogenic mutant strains to isolate resistance mechanisms. Normalize data to cell viability (MTT assays) and replicate across independent labs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
